molecular formula C15H9ClN4O6 B1671193 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione CAS No. 141266-44-6

5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione

Cat. No. B1671193
M. Wt: 376.71 g/mol
InChI Key: GGEVZGGAQHNWQN-UHFFFAOYSA-N
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Description

EM20-25 is a disruptor of Bcl-2/BAX interactions. These disruptions occasionally have been seen to induce apoptosis in tumor cells.
EM20-25 is a novel BCL-2 inhibitor, neutralizing the antiapoptotic activity of overexpressed BCL-2 toward staurosporine and sensitizing BCL-2-expressing cells from leukemic patients to the killing effects of staurosporine, chlorambucil, and fludarabine.

Scientific Research Applications

Molecular Modeling and Anticancer Potential

A study conducted by Rubim de Santana et al. (2020) focused on the chemical shift assignment and molecular modeling of compounds including one structurally similar to 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione. The research identified potential leads for new anticancer drugs, suggesting the capability of these compounds to act as DNA intercalators (Rubim de Santana et al., 2020).

Antibacterial Activity

Asadian et al. (2018) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity against gram-positive and gram-negative bacteria. This indicates the potential use of such compounds, including those structurally related to 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione, in developing new antibacterial agents (Asadian et al., 2018).

Electrochemical Studies

A study by Dryhurst (1976) on the electrochemical oxidation of a structurally similar compound, oxipurinol, reveals insights into the electrochemical behaviors of pyrimidine derivatives. This research can inform the development of chemical sensors or other electrochemical applications for compounds like 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione (Dryhurst, 1976).

Supramolecular Chemistry

Supramolecular Chemistry and Hydrogen-Bonded Networks

Fonari et al. (2004) investigated novel pyrimidine derivatives as ligands for co-crystallization with diaza-18-crown-6, forming 2D and 3D hydrogen-bonded supramolecular networks. This study demonstrates the potential of pyrimidine derivatives, including those similar to 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione, in the design of complex molecular architectures (Fonari et al., 2004).

Molecular and Crystallographic Studies

Additional studies by Mangaiyarkarasi and Kalaivani (2013) on molecular salts derived from pyrimidine compounds highlight the importance of these structures in crystallography and potential anticonvulsant applications. This suggests the significance of compounds like 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione in the field of crystal engineering and pharmaceutical development (Mangaiyarkarasi & Kalaivani, 2013).

properties

IUPAC Name

5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVZGGAQHNWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404527
Record name Bcl-2 Inhibitor III, EM20-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione

CAS RN

141266-44-6
Record name Bcl-2 Inhibitor III, EM20-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione

Citations

For This Compound
8
Citations
E Milanesi, P Costantini, A Gambalunga… - Journal of Biological …, 2006 - ASBMB
We have investigated the mitochondrial effects of BH3I-2′, Chelerythrine, and HA14-1, small organic molecules that share the ability to bind the BH3 domain of BCL-2. All compounds …
Number of citations: 81 www.jbc.org
VF Tumilasci, S Oliere, TLA Nguyên, A Shamy… - Journal of …, 2008 - Am Soc Microbiol
Chronic lymphocytic leukemia (CLL) is characterized by clonal accumulation of CD5 + CD19 + B lymphocytes that are arrested in the G 0 /G 1 phase of the cell cycle and fail to undergo …
Number of citations: 71 journals.asm.org
SV Vasaikar, S Ghosh, P Narain, A Basu… - Frontiers in Cellular …, 2015 - frontiersin.org
Neuronal stress or injury results in the activation of proteins, which regulate the balance between survival and apoptosis. However, the complex mechanism of cell signaling involving …
Number of citations: 12 www.frontiersin.org
SU Weber, A Koch, J Kankeleit, JC Schewe… - Apoptosis, 2009 - Springer
During therapeutic hyperbaric oxygenation lymphocytes are exposed to high partial pressures of oxygen. This study aimed to analyze the mechanism of apoptosis induction by …
Number of citations: 54 link.springer.com
G Morciano, N Naumova, P Koprowski… - Biological …, 2021 - Wiley Online Library
In this review, we summarize current knowledge of perhaps one of the most intriguing phenomena in cell biology: the mitochondrial permeability transition pore (mPTP). This …
Number of citations: 62 onlinelibrary.wiley.com
GD Dakubo, GD Dakubo - Mitochondrial Genetics and Cancer, 2010 - Springer
Mitochondrial alterations perpetuate the malignant phenotype, such that any perturbations or reversal of such alterations to normalcy result in cancer cell demise. Cancer cells have …
Number of citations: 3 link.springer.com
VS Virus-Induced - J. Virol, 2008 - Citeseer
MATERIALS AND METHODS Patients and PBMC isolation. PBMCs were obtained from healthy individuals and CLL patients at the Jewish General Hospital, Montreal, Quebec, Canada…
Number of citations: 2 citeseerx.ist.psu.edu
V Tumilasci - 2011 - escholarship.mcgill.ca
Oncolytic virus therapy is a new form of cancer treatment that uses viruses that preferentially infect and lyse cancer cells. Vesicular stomatitis virus (VSV) is a strong oncolytic virus …
Number of citations: 3 escholarship.mcgill.ca

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